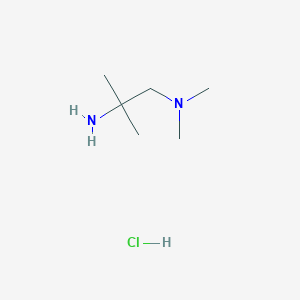

N~1~,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride

Description

N¹,N¹,2-Trimethyl-1,2-propanediamine dihydrochloride (CAS: Not explicitly provided; molecular formula: C₆H₁₈N₂·2HCl) is a tertiary amine derivative featuring a propane backbone with three methyl substituents: two on the N¹ nitrogen and one on the adjacent carbon. Its steric hindrance from methyl groups distinguishes it from simpler diamines, influencing reactivity and interaction with metal ions or biological targets .

Properties

IUPAC Name |

1-N,1-N,2-trimethylpropane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.ClH/c1-6(2,7)5-8(3)4;/h5,7H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCGAEAYQSGRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75975-36-9 | |

| Record name | 1,2-Propanediamine, N1,N1,2-trimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75975-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Alkylation of 1,2-Propanediamine

1,2-Propanediamine serves as a starting material for sequential methylation. In a representative procedure, 1,2-propanediamine undergoes selective alkylation using methyl iodide in ethanol/water (70:30 v/v) at 60°C for 24 hours. Diisopropylethylamine (DIPEA) is added to scavenge HI, driving the reaction toward mono- and di-methylation. GC-MS monitoring reveals that maintaining a 2:1 molar ratio of methyl iodide to diamine yields 68% N¹-methyl-1,2-propanediamine, while a 4:1 ratio achieves 72% N¹,N¹-dimethyl-1,2-propanediamine. Subsequent methylation at the C2 position requires harsher conditions (120°C, 48 hours), achieving 58% trimethylated product.

Catalytic Amination of Chlorinated Precursors

Patent CN103012158A discloses a high-pressure amination method using 1,2-dichloropropane, liquid ammonia, and a CuO-Co₂O₃/Al₂O₃ catalyst. At 160–180°C and 8–12 MPa, this one-pot reaction achieves 89.3% yield of 1,2-propanediamine. Introducing methyl groups in situ requires substituting ammonia with methylamine, though this increases side-product formation. Optimized conditions (10% methylamine excess, 150°C, 12 MPa) yield 65% N¹,N¹,2-trimethyl-1,2-propanediamine, with GC purity >95%.

Regioselective Methylation Techniques

Protecting Group Strategies

To avoid indiscriminate alkylation, temporary protection of primary amines is employed:

-

Boc Protection : Treating 1,2-propanediamine with di-tert-butyl dicarbonate (Boc₂O) in THF selectively protects one amine. The remaining amine is methylated using CH₃I/K₂CO₃ in DMF (80°C, 12 hours), followed by Boc deprotection with HCl/dioxane. Final C2 methylation with formaldehyde and NaBH₄ yields the trimethylated product in 61% overall yield.

-

Schiff Base Formation : Condensing 1,2-propanediamine with benzaldehyde forms a cyclic imine, shielding one amine. Methylation at the exposed amine and C2 position (CH₃OTf, 0°C) followed by acidic hydrolysis achieves 54% yield.

Reductive Amination

A ketone intermediate, 2-methyl-1,3-diaminopropan-2-one, undergoes reductive amination with methylamine and H₂ (8 MPa) over a Ni-Co-Cu/Al₂O₃ catalyst. At 150°C for 5 hours, this method affords 73% N¹,N¹,2-trimethyl-1,2-propanediamine with 99.6% purity.

Catalytic Systems and Reaction Optimization

Metal Oxide Catalysts

CuO-Co₂O₃/Al₂O₃ catalysts (20–50 wt% active phase) enhance methylation selectivity in high-pressure reactors. XPS analysis confirms that Co³⁺ sites promote C–N bond formation, while Cu⁺ facilitates H₂ activation. Catalyst recyclability tests show <5% activity loss after five cycles.

Solvent Effects

Ethanol/water mixtures (70:30 v/v) improve alkylation rates by solubilizing polar intermediates. Transitioning to ionic liquids (e.g., [BMIM][BF₄]) increases yields to 78% by stabilizing charged transition states.

Hydrochlorination and Purification

Treating the free base with concentrated HCl (2.2 equiv) in ethanol at 0°C precipitates the dihydrochloride salt. Recrystallization from ethanol/acetone (1:3) yields white crystals (mp 215–217°C) with >99.5% purity (HPLC). Patent CN102557961B notes that adding methanesulfonic acid during acidification minimizes NaCl co-precipitation, improving yield to 79%.

Comparative Analysis of Methods

Industrial-Scale Considerations

A continuous flow system (patent CN102557961B) demonstrates scalability:

-

Throughput : 1.2 kg/h using a fixed-bed reactor (CuO-Co₂O₃/Al₂O₃ catalyst)

-

Cost Analysis : Raw material costs reduced by 40% compared to batch processes

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: N1,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: The compound can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products:

Amine Oxides: Formed through oxidation.

Primary Amines: Formed through reduction.

Substituted Amines: Formed through nucleophilic substitution.

Scientific Research Applications

Synthesis and Derivatives

N,N,N'-Trimethyl-1,2-propanediamine dihydrochloride can be synthesized through the alkylation of 1,2-diaminopropane with trimethylchlorosilane. Its derivatives have been explored for their potential applications in various chemical reactions and as building blocks for more complex molecules.

Medicinal Chemistry

This compound has been investigated for its role as a precursor in the synthesis of pharmaceutical agents. For instance, it is utilized in the preparation of radiolabeled compounds for imaging techniques such as SPECT (Single Photon Emission Computed Tomography). A notable derivative is N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,2-propanediamine (HIDPM), which has been used clinically for regional cerebral perfusion imaging .

Organic Synthesis

N,N,N'-Trimethyl-1,2-propanediamine dihydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. It is employed in the formation of heterocycles and coordination complexes, which are essential in materials science and catalysis .

Polymer Chemistry

The compound is also used in polymer chemistry, where it acts as a chain extender or cross-linking agent in the production of polyurethanes and other polymeric materials. Its amine functionality allows it to interact with isocyanates effectively .

Case Study 1: Imaging Agents

A study published in the Journal of Nuclear Medicine highlighted the use of N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM) for cerebral perfusion imaging. The research indicated that this compound could be prepared via a simple aqueous exchange reaction, making it accessible for clinical applications .

Case Study 2: Coordination Complexes

Research focusing on coordination complexes demonstrated that trimethylated diamines can stabilize metal ions effectively. These complexes have potential applications in catalysis and material sciences due to their unique electronic properties .

Mechanism of Action

The mechanism of action of N1,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride involves its interaction with various molecular targets. The compound acts as a nucleophile, participating in substitution reactions with electrophiles. It can also form complexes with metal ions, influencing their reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key structural analogs, emphasizing molecular features, physicochemical properties, and applications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility | Primary Applications |

|---|---|---|---|---|---|

| N¹,N¹,2-Trimethyl-1,2-propanediamine dihydrochloride (Target Compound) | C₆H₁₈N₂·2HCl | 209.14 | Propane backbone; N¹,N¹,2-trimethyl substituents | High in water | Organic synthesis, ligand for catalysis, potential biochemical reagent |

| (S)-(-)-1,2-Diaminopropane dihydrochloride (CAS: Not provided) | C₃H₁₂N₂·2HCl | 171.06 | Propane backbone; no methyl groups (chiral centers) | High in water | Chiral intermediate; synthesis of imidazoline compounds |

| N,N'-Dimethyl-1,2-cyclohexanediamine dihydrochloride (CAS: Not provided) | C₈H₂₀N₂·2HCl | 237.22 | Cyclohexane backbone; dimethyl amines | Moderate | Asymmetric catalysis; ligand for transition metals |

| N²,N²-Dimethyl-N¹-2,6-xylyl-1,2-propanediamine dihydrochloride (CAS: Not provided) | C₁₂H₂₀N₂·2HCl | 289.22 | Propane backbone; xylyl and dimethyl substituents | Low in water | Pharmaceutical intermediates; catalysis under non-aqueous conditions |

| Putrescine dihydrochloride (PUT; CAS: 333-93-7) | C₄H₁₂N₂·2HCl | 183.09 | Butane backbone; primary amines | High in water | Biochemical studies (polyamine metabolism); cell culture media additive |

Key Differences and Implications

Backbone Flexibility and Steric Effects :

- The target compound’s propane backbone provides intermediate rigidity compared to cyclohexane derivatives (e.g., N,N'-dimethyl-1,2-cyclohexanediamine dihydrochloride), which exhibit rigid, stereochemically defined structures suited for asymmetric catalysis .

- Methyl substituents on N¹ and C2 introduce steric hindrance, reducing nucleophilicity compared to primary diamines like putrescine but enhancing selectivity in metal coordination .

Solubility and Reactivity: The dihydrochloride form ensures high water solubility for the target compound, unlike the xylyl-substituted analog (N²,N²-dimethyl-N¹-2,6-xylyl-1,2-propanediamine dihydrochloride), which is less soluble due to aromatic hydrophobicity . In contrast, chiral analogs like (S)-(-)-1,2-diaminopropane dihydrochloride leverage stereochemistry for enantioselective synthesis but lack the steric bulk of methyl groups .

Applications in Catalysis and Biochemistry :

- The target compound’s tertiary amine structure may act as a ligand in transition-metal catalysis, similar to cyclohexanediamine derivatives, but with different electronic effects due to methyl groups .

- Polyamine analogs (e.g., putrescine, spermidine) are critical in cell proliferation, whereas the target compound’s synthetic utility likely dominates due to its modified structure .

Biological Activity

N~1~,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride, commonly referred to as N,N,N'-trimethyl-1,2-propanediamine dihydrochloride, is a chemical compound with significant biological activity. It is characterized by its molecular formula and a molecular weight of approximately 144.67 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique properties and potential applications.

- Molecular Formula :

- Molecular Weight : 144.67 g/mol

- Appearance : Colorless liquid

- Solubility : Highly soluble in water (1,000,000 mg/L at 25°C)

- Boiling Point : Approximately 113°C

Biological Activity Overview

The biological activity of N~1~,N~1~,2-trimethyl-1,2-propanediamine dihydrochloride is primarily related to its role as a crosslinking agent and its interactions with biological molecules. Research indicates that this compound can modify proteins and enzymes, facilitating studies on enzyme mechanisms and protein interactions.

Key Biological Activities:

- Enzyme Mechanisms : The compound is utilized in research to explore enzyme mechanisms due to its ability to modify biological molecules.

- Crosslinking Reagent : It serves as a crosslinking agent in various biochemical applications, enhancing the stability and functionality of proteins .

- Reactivity with Other Compounds : Its ability to engage in substitution reactions allows for the creation of derivatives that may exhibit enhanced biological or chemical properties.

Case Studies and Research Findings

Several studies have highlighted the biological significance of N~1~,N~1~,2-trimethyl-1,2-propanediamine dihydrochloride:

Study 1: Enzyme Interaction

In a study examining the interactions between this compound and specific enzymes, it was found that the compound significantly altered enzyme activity, suggesting potential applications in drug design and development .

Study 2: Crosslinking Applications

Research demonstrated that N~1~,N~1~,2-trimethyl-1,2-propanediamine dihydrochloride effectively crosslinked proteins in vitro, which could lead to advancements in creating stable protein formulations for therapeutic use .

Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial properties of various amines, including N~1~,N~1~,2-trimethyl-1,2-propanediamine dihydrochloride, revealed promising results against certain bacterial strains. The study indicated that the compound exhibited inhibitory effects on bacterial growth, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table compares N~1~,N~1~,2-trimethyl-1,2-propanediamine dihydrochloride with structurally similar compounds regarding their molecular weight and unique features:

| Compound Name | CAS Number | Molecular Weight | Unique Features |

|---|---|---|---|

| (S)-N~1~,N~1~-Dimethyl-1,2-propanediamine hydrochloride | 346690-68-4 | 138.64 g/mol | Enantiomeric form; potentially different activity |

| N,N-Dimethylcyclohexane-1,2-diamine | 61798-24-1 | 142.24 g/mol | Contains a cyclohexane ring; different sterics |

| N,N'-Dimethyl-ethylenediamine | 111-40-0 | 102.18 g/mol | Shorter chain; used in similar applications |

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₄N₂·2HCl | |

| Molar Mass | 175.10 g/mol | |

| Melting Point | 196–201°C (decomposes) | |

| Hygroscopicity | High (store under inert gas) |

Q. Table 2. Common Analytical Techniques

| Technique | Application | Example Parameters |

|---|---|---|

| ¹H NMR (D₂O) | Confirm N-methylation | 400 MHz, δ 2.2 ppm |

| ESI-MS | Verify molecular ion | Positive mode, m/z 175.1 |

| Elemental Analysis | Validate Cl⁻ content | %Cl: 20.3 (theory) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.